Ethyl 4,5-dimethyl-2-(2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-(2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its intricate structure, which includes multiple functional groups such as ethyl, dimethyl, pyrimidinyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-(2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the pyrimidinyl and other functional groups. Common synthetic routes include:
Formation of the Thiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidinyl Group: This step often involves nucleophilic substitution reactions where a pyrimidinyl halide reacts with a thiophene derivative.
Esterification and Amidation: The final steps include esterification to introduce the ethyl group and amidation to attach the acetamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-(2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinyl group or the thiophene ring, leading to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and pyrimidinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidinyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-(2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene and pyrimidinyl moieties can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Ethyl 4,5-dimethyl-2-(2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate can be compared with other thiophene derivatives and pyrimidinyl compounds. Similar compounds include:
Thiophene Derivatives: Such as 2-acetylthiophene, 2-bromothiophene.
Pyrimidinyl Compounds: Such as 2-aminopyrimidine, 4-chloropyrimidine.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H23N3O3S2 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3S2/c1-5-28-22(27)20-13(2)14(3)30-21(20)25-18(26)12-29-19-11-17(23-15(4)24-19)16-9-7-6-8-10-16/h6-11H,5,12H2,1-4H3,(H,25,26) |
InChI Key |
QRYOAUMHTFIVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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